molecular formula C15H12N2 B12839898 2-(m-Tolyl)quinoxaline

2-(m-Tolyl)quinoxaline

Cat. No.: B12839898
M. Wt: 220.27 g/mol
InChI Key: MZHYIKYBJOJGLH-UHFFFAOYSA-N
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Description

2-(m-Tolyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a quinoxaline core with a methyl-substituted phenyl group (m-tolyl) attached to the second position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Tolyl)quinoxaline can be achieved through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 1,2-dicarbonyl compounds. For example, the reaction of 1,2-diaminobenzene with m-tolualdehyde under acidic conditions can yield this compound. Another method involves the cyclization of o-phenylenediamine with m-tolylglyoxal in the presence of a catalyst such as titanium silicate-1 in methanol at room temperature .

Industrial Production Methods

Industrial production of quinoxaline derivatives, including this compound, often involves scalable and efficient methods. One such method is the acid-catalyzed condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds in the presence of catalysts like molecular iodine or cerium ammonium nitrate. These reactions can be carried out under reflux conditions in solvents such as ethanol or acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-(m-Tolyl)quinoxaline undergoes various chemical reactions, including:

    Oxidation: Oxidation of quinoxalines can lead to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can convert quinoxalines to tetrahydroquinoxalines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Tetrahydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the reagents used.

Scientific Research Applications

2-(m-Tolyl)quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(m-Tolyl)quinoxaline involves its interaction with various molecular targets and pathways. For example, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(m-Tolyl)quinoxaline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C15H12N2

Molecular Weight

220.27 g/mol

IUPAC Name

2-(3-methylphenyl)quinoxaline

InChI

InChI=1S/C15H12N2/c1-11-5-4-6-12(9-11)15-10-16-13-7-2-3-8-14(13)17-15/h2-10H,1H3

InChI Key

MZHYIKYBJOJGLH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2

Origin of Product

United States

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